N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
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Overview
Description
“N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide” is a compound that belongs to the class of 1,2,3,4-tetrahydroisoquinolines (THIQ), which are a large group of natural products . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of THIQ derivatives often involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 .Molecular Structure Analysis
The molecular structure of THIQ compounds is a secondary amine with the chemical formula C9H11N . The THIQ nucleus is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .Chemical Reactions Analysis
The chemical reactions involving THIQ compounds often involve the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction generates 3,4-dihydro isoquinoline derivatives .Scientific Research Applications
Catalysis
Synthesis and Characterization of Half-Sandwich Ruthenium Complexes : This study highlights the synthesis of N-(quinoline-8-yl-aryl)benzenesulfonamides and their subsequent use in creating half-sandwich ruthenium complexes. These complexes demonstrated good activity as catalysts in the transfer hydrogenation of acetophenone derivatives to phenylethanols, indicating their potential application in synthetic chemistry and catalysis (Serkan Dayan et al., 2013).
Molecular Interaction Studies
Probing Molecular Interactions between Human Carbonic Anhydrases (hCAs) and a Novel Class of Benzenesulfonamides : This research focused on designing and analyzing a series of 4-(1-aryl-3,4-dihydro-1H-isoquinolin-2-carbonyl)benzenesulfonamides. It aimed to improve selectivity toward druggable isoforms of human carbonic anhydrases, showing that specific compounds exhibited remarkable inhibition and selectivity for hCA VII, a brain-expressed isoform. The study underscores the role of nonpolar contacts in the inhibition efficiency of these compounds, suggesting their potential in therapeutic applications (E. Bruno et al., 2017).
Antimicrobial Activity
Synthesis and Antimicrobial Evaluation of Some 4-Quinolinylazo-N-Pyrimidinyl Benzenesulfonamide Derivatives : This study synthesized new compounds combining quinoline and sulfonamide moieties to act as antimicrobial agents. The compounds demonstrated high activity against Gram-positive bacteria, contributing to the search for new antimicrobial substances (Biointerface Research in Applied Chemistry, 2019).
Therapeutic Potential
New Hybrids of 4-Amino-2,3-polymethylene-quinoline and p-Tolylsulfonamide as Dual Inhibitors of Acetyl- and Butyrylcholinesterase : This research developed new hybrid compounds targeting Alzheimer’s disease treatment. These compounds were potent inhibitors of acetylcholinesterase and butyrylcholinesterase, displaying potential as multifunctional agents for Alzheimer’s disease treatment due to their dual inhibitory activity and potential for disease-modifying effects (G. Makhaeva et al., 2020).
Future Directions
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-13(20)19-10-9-14-7-8-16(11-15(14)12-19)18-23(21,22)17-5-3-2-4-6-17/h2-8,11,18H,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOHDWEBSPJJFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide |
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